molecular formula C13H10N4O B14455709 6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one CAS No. 75953-48-9

6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one

Cat. No.: B14455709
CAS No.: 75953-48-9
M. Wt: 238.24 g/mol
InChI Key: OTQDUXXFCGPTAF-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one is a heterocyclic compound that belongs to the class of benzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-1,2,4-triazine-3,5-dione with ammonia or an amine source. The reaction conditions may include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines or hydrazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,2,4-benzotriazin-3(2H)-one
  • 2-Phenyl-1,2,4-benzotriazin-3(2H)-one
  • 6-Nitro-2-phenyl-1,2,4-benzotriazin-3(2H)-one

Uniqueness

6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one is unique due to the presence of both an amino group and a phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other benzotriazine derivatives.

Properties

CAS No.

75953-48-9

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

6-amino-2-phenyl-1,2,4-benzotriazin-3-one

InChI

InChI=1S/C13H10N4O/c14-9-6-7-11-12(8-9)15-13(18)17(16-11)10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

OTQDUXXFCGPTAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N=C3C=C(C=CC3=N2)N

Origin of Product

United States

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